BenchChemオンラインストアへようこそ!

2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide

Monoamine Oxidase Inhibition Isoform Selectivity Neurotransmitter Metabolism

2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide (CAS 877926-89-1) is a synthetic small molecule belonging to the pyrazolone-benzamide class. It is characterized by a 2-hydroxybenzamide moiety linked to a 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl core.

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
CAS No. 877926-89-1
Cat. No. B12878110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide
CAS877926-89-1
Molecular FormulaC16H13N3O3
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O
InChIInChI=1S/C16H13N3O3/c20-13-9-5-4-8-12(13)16(22)17-14-10-15(21)19(18-14)11-6-2-1-3-7-11/h1-9,20H,10H2,(H,17,18,22)
InChIKeyVGNXYIPQPPBQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide (CAS 877926-89-1): A Selective Monoamine Oxidase Inhibitor Scaffold


2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide (CAS 877926-89-1) is a synthetic small molecule belonging to the pyrazolone-benzamide class. It is characterized by a 2-hydroxybenzamide moiety linked to a 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl core . This compound has been identified as a potent and selective inhibitor of monoamine oxidase (MAO), with curated bioactivity data demonstrating nanomolar affinity for the MAO-A isoform [1]. Its structural features suggest potential for modulating neurotransmitter metabolism, distinguishing it within the broader pyrazole-amide chemical space.

Why 2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide Cannot Be Replaced by Generic Pyrazolone-Benzamide Analogs


Simple substitution with other pyrazolone-benzamide analogs is not reliably equivalent for 2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide. The specific combination of the 2-hydroxy group on the benzamide ring and the 5-oxo-1-phenylpyrazoline scaffold creates a unique pharmacophore that dictates its biological activity profile [1]. Removal of the 2-hydroxy group, its relocation, or alteration of the pyrazoline oxidation state can abolish or unpredictably shift target engagement. The curated binding data shows this exact structure achieves a distinct potency and selectivity window against monoamine oxidase isoforms , a profile that cannot be assumed for its close structural neighbors without explicit experimental validation.

Quantitative Differentiation Evidence for 2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide


MAO-A vs. MAO-B Isoform Selectivity Profile

The compound demonstrates a pronounced selectivity for the MAO-A isoform over MAO-B. In human recombinant enzyme assays, it inhibits MAO-A with an IC50 of 50 nM, whereas inhibition of MAO-B requires a concentration over 12-fold higher (IC50 = 620 nM) [1]. This selectivity is further amplified in rat brain homogenates, where the IC50 for MAO-A is 9 nM [1]. This defines a specific biological signature that is not a general feature of all pyrazolone-benzamides.

Monoamine Oxidase Inhibition Isoform Selectivity Neurotransmitter Metabolism

Potency Advantage Over Unsubstituted Benzamide Analog

The presence of the 2-hydroxy group on the benzamide ring is a critical structural determinant for biological activity. While the unsubstituted parent compound, N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide, serves as a baseline scaffold with reported spectral properties [1], it lacks the potent MAO inhibitory activity observed for the 2-hydroxy derivative [2]. This difference is attributed to the hydroxy group's capacity for intramolecular hydrogen bonding, which stabilizes a bioactive conformation and potentially enhances target binding.

Structure-Activity Relationship Hydroxybenzamide Enzyme Inhibition

Physicochemical Differentiation from 3-Amino and Dimethylpyrazole Analogs

The compound's computed physicochemical profile (LogP ~2.27, Polar Surface Area 82.0 Ų) positions it in a favorable drug-like chemical space. In contrast, the 3-amino analog (3-Amino-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide, CAS 6750-80-7) introduces a hydrogen bond donor with different electronic properties, likely altering its PSA and LogP. Similarly, the dimethylpyrazole analog (N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxybenzamide, CAS 88059-51-2) lacks the 5-oxo group and N-phenyl ring, drastically changing its shape, polarity, and potential for pi-stacking interactions . These differences in calculated properties suggest distinct pharmacokinetic and target-engagement profiles.

Drug-likeness Permeability Physicochemical Properties

Cross-Species Translational Potency for in Vivo Studies

The compound exhibits high potency on rodent MAO-A (rat IC50 = 9 nM) [1], which is a significant translational feature for preclinical in vivo models. Many human MAO inhibitors show drastically reduced potency on rodent isoforms or vice versa, complicating efficacy and safety studies. The maintained high potency across species for this compound reduces this translational gap and strengthens its value for in vivo target validation studies.

Translational Pharmacology Species Selectivity in vivo Model

Recommended Application Scenarios for 2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide Based on Verifiable Evidence


Selective MAO-A Inhibition in Neurological Disorder Research

The compound's potent and selective human MAO-A inhibition (IC50 = 50 nM) with a 12.4-fold window over MAO-B [1] makes it a strong candidate for probing the role of MAO-A in neurotransmitter regulation, particularly in models of depression, anxiety, and neurodegenerative diseases where MAO-A is implicated.

Preclinical in vivo Pharmacology in Rodent Models

With a rat MAO-A IC50 of 9 nM [1], the compound is immediately suitable for small animal studies. Its high potency on the rodent isoform reduces the translational uncertainty often associated with species-specific enzyme inhibitors, enabling more confident efficacy and safety dosing.

Medicinal Chemistry Optimization of Pyrazolone-Benzamide Scaffolds

The established SAR around the 2-hydroxy group and the pyrazolone core, supported by comparative data with the unsubstituted benzamide [2] and dimethylpyrazole analogs , positions this compound as a key intermediate or reference standard for exploring structure-activity relationships in related therapeutic programs.

Pharmacophore Modeling and in silico Screening

The compound's defined physicochemical properties (LogP = 2.27, PSA = 82.0 Ų) and its well-characterized biological profile allow it to serve as a validated seed for pharmacophore queries and virtual screening campaigns aimed at discovering novel MAO inhibitors with improved drug-like properties.

Quote Request

Request a Quote for 2-Hydroxy-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.